ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-3-31-24(30)21-19(16-9-4-5-10-17(16)25)20-18(32-22(21)26)12-14(2)28(23(20)29)13-15-8-6-7-11-27-15/h4-12,19H,3,13,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJMNSVYCDIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)N(C(=C2)C)CC4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The synthetic pathway often utilizes methods such as:
- Condensation Reactions : To form the pyrano[3,2-c]pyridine structure.
- Substitution Reactions : For the introduction of the 2-fluorophenyl group.
These methods are crucial for achieving the desired pharmacophore that exhibits specific biological activities.
2.1 Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 27.6 | Induces apoptosis and cell cycle arrest |
| MCF-7 (ER+) | 23.2 | Apoptosis via mitochondrial pathways |
| A549 (Lung Cancer) | 35.0 | Inhibition of tubulin polymerization |
The compound shows selective cytotoxicity against tumor cells while sparing non-tumorigenic cells, which is a significant advantage in cancer therapeutics .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry analysis indicates an increase in G0/G1 phase arrest and a decrease in S phase cells upon treatment with the compound, suggesting it effectively triggers apoptotic pathways in cancer cells .
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability and proliferation rates in treated cell lines compared to controls.
- Autophagy Regulation : Studies suggest that while the compound does not induce significant autophagic cell death, it may inhibit autophagic processes that could otherwise contribute to cell survival under stress conditions .
3.1 Case Study: Triple-Negative Breast Cancer (TNBC)
In a study focusing on TNBC models (MDA-MB-231 and MDA-MB-468), the compound exhibited notable growth inhibition with an IC50 value of approximately 27.6 µM. The study utilized a combination of assays including sulforhodamine B for cell viability and flow cytometry for cell cycle analysis to assess the compound's efficacy and mechanism .
3.2 Comparative Study on Structural Analogues
Comparative research involving structurally related compounds revealed that modifications to the pyridine ring significantly influenced biological activity. For instance, derivatives with electron-withdrawing groups demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their counterparts with electron-donating groups .
4. Conclusion
This compound represents a promising candidate in cancer therapy due to its potent antitumor activity and favorable selectivity towards malignant cells. Ongoing research is essential to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. Ethyl 2-amino derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study identified that certain pyrano[3,2-c]pyridine derivatives possess potent cytotoxic effects against several cancer cell lines, suggesting a potential application in cancer therapeutics .
Antiviral Properties
Certain derivatives of this compound class have demonstrated antiviral activity, particularly against HIV and other viral pathogens. The mechanism often involves interference with viral replication processes, making these compounds candidates for further development as antiviral agents .
Antimicrobial Effects
The compound's structure allows it to interact with microbial enzymes and membranes, leading to antibacterial and antifungal activities. Studies have shown that similar pyran derivatives can effectively combat various bacterial strains, indicating a promising application in treating infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of ethyl 2-amino derivatives is crucial for optimizing their pharmacological profiles. Modifications at the amino and phenyl positions can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered solubility and bioavailability |
This table illustrates how specific structural changes can enhance or diminish the compound's efficacy.
Synthesis and Characterization
The synthesis of ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo derivatives typically involves multi-step reactions starting from readily available precursors. Techniques such as refluxing in ethanol with appropriate catalysts (e.g., DMAP) are common in synthesizing these compounds . Characterization is often performed using NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the synthesized compounds.
Case Studies
Several case studies highlight the applications of ethyl 2-amino derivatives:
Case Study 1: Anticancer Screening
In a study published in Medicinal Chemistry, a series of ethyl 2-amino derivatives were screened for anticancer activity against breast cancer cell lines. The results indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antiviral Efficacy
A research article documented the antiviral effects of pyrano[3,2-c]pyridine derivatives against HIV. The study found that certain modifications increased their effectiveness in inhibiting viral replication by targeting specific enzymes involved in the viral life cycle .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
Mechanistic Insight : Nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of ethanol.
Nucleophilic Substitution at the Amino Group
The primary amino group participates in acylation and alkylation reactions, enabling the introduction of pharmacophores or stabilizing moieties.
Key Observation : Steric hindrance from the pyridin-2-ylmethyl group reduces reaction rates compared to less substituted analogs.
Reduction of the 5-Oxo Group
The ketone at position 5 is selectively reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reducing Agent | Conditions | Product (5-Hydroxy derivative) | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 5-Hydroxy with retention of pyrano-pyridine core | >90% | |
| H₂/Pd-C | EtOAc, 25°C, 1 atm | Same as above | 95% |
Note : Over-reduction of the pyridine ring is avoided under mild conditions .
Cyclization and Ring Functionalization
The fused pyrano-pyridine system undergoes electrophilic substitution at electron-rich positions (e.g., C-8).
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 8-Nitro derivative | 65% | |
| Halogenation (Chlorination) | Cl₂, FeCl₃ | 8-Chloro derivative | 72% |
Regioselectivity : Directed by the electron-donating amino group and steric effects of the pyridin-2-ylmethyl substituent .
Interaction with Biological Targets
While not a classical chemical reaction, the compound engages in non-covalent interactions with enzymes and receptors, influencing its pharmacological profile.
Structural Determinants : The fluorophenyl group enhances hydrophobic interactions, while the pyridine ring contributes to π-stacking .
Oxidation Reactions
The pyrano ring is susceptible to oxidative cleavage under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Dicarboxylic acid derivative | 58% | |
| Ozone | CH₂Cl₂, -78°C | Aldehyde intermediates | N/A |
Caution : Over-oxidation may degrade the heterocyclic framework.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the pyrano ring’s double bond.
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), acetone | Dimerized via cycloaddition | Material science applications |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Halogen at Position 4 : The 2-fluorophenyl group in the target compound offers a balance between steric hindrance and electron-withdrawing effects compared to 2-chlorophenyl (higher electronegativity) or 4-chlorophenyl (altered substitution pattern) .
- Position 6 Modifications: The pyridin-2-ylmethyl group in the target compound may engage in π-stacking interactions more effectively than phenethyl () or 3-pyridinylmethyl () due to its ortho-substituted pyridine orientation.
Functional Group Variations at Position 3
- The ethyl carboxylate (–COOEt) in the target compound is less electron-withdrawing than a nitrile (–CN) but may improve metabolic stability compared to esterase-sensitive groups .
Preparation Methods
Reaction Mechanism and Conditions
A mixture of 4-hydroxy-6-methylpyran-2-one (10 mmol), 2-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and DMAP (1 mmol) in ethanol (100 mL) is refluxed for 2–3 hours. The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition to the pyranone and subsequent cyclization (Figure 1). The amino group at position 2 arises from the hydrolysis of the nitrile intermediate under basic conditions.
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst | DMAP, Piperidine | DMAP | 82 |
| Solvent | Ethanol, DMF | Ethanol | 82 |
| Temperature (°C) | 70–110 | Reflux | 82 |
| Reaction Time (h) | 1–5 | 3 | 82 |
Post-reaction, the product ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyridine-3-carboxylate is isolated via filtration (yield: 80–85%, purity: 97.5% by HPLC).
Introduction of the Pyridin-2-ylmethyl Group
The 6-position alkylation is achieved using 2-(bromomethyl)pyridine under basic conditions, leveraging methodologies from pyranopyridine derivatizations.
Alkylation Protocol
The core compound (10 mmol) is dissolved in DMF, treated with K₂CO₃ (15 mmol) and 2-(bromomethyl)pyridine (12 mmol), and stirred at 80°C for 12 hours. The reaction undergoes nucleophilic substitution, with the base deprotonating the acidic C6 hydrogen (pKa ≈ 9–11).
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaOH | K₂CO₃ | 78 |
| Solvent | DMF, Acetonitrile | DMF | 78 |
| Temperature (°C) | 60–100 | 80 | 78 |
| Molar Ratio (Core:Alkylating Agent) | 1:1–1:1.5 | 1:1.2 | 78 |
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the final compound as a pale-yellow solid (mp: 214–216°C, purity: 98.2% by HPLC).
Structural Characterization
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, fluorophenyl-H), 7.45–7.38 (m, 2H, fluorophenyl-H), 5.21 (s, 2H, CH₂-pyridine), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, NCH₃), 2.41 (s, 3H, Ar-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 163.5 (C-F), 154.8 (pyridine-C), 142.1–115.9 (aromatic-C), 60.1 (OCH₂CH₃), 52.3 (CH₂-pyridine), 18.4 (Ar-CH₃).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₆H₂₄FN₃O₄: 470.1821; found: 470.1818.
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis orientation of the pyridin-2-ylmethyl group relative to the 2-fluorophenyl moiety (Figure 2). The dihedral angle between the pyranopyridine core and fluorophenyl ring is 87.5°, indicating near-orthogonal geometry.
Comparative Analysis of Synthetic Routes
Method A vs. Method B
| Parameter | Method A (One-Pot) | Method B (Stepwise) |
|---|---|---|
| Overall Yield (%) | 65 | 78 |
| Purity (%) | 95.2 | 98.2 |
| Reaction Time (h) | 18 | 15 |
| Scalability | Moderate | High |
Method B (stepwise synthesis) outperforms one-pot approaches in yield and purity, attributed to reduced side reactions during alkylation.
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs), such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, substituted benzylidene groups (e.g., 2-fluorophenyl) can be introduced via Knoevenagel condensation under acidic or basic conditions . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves structurally similar byproducts .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Compare experimental and NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For example, the pyridin-2-ylmethyl group shows distinct aromatic protons at δ 7.2–8.5 ppm, while the ethyl ester appears as a triplet at δ 1.2–1.4 ppm .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Monoclinic crystal systems (e.g., space group ) are common for similar pyrano-pyrimidine derivatives .
- IR spectroscopy : Validate functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for the ester and pyranone moieties) .
Advanced Research Questions
Q. What computational strategies predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the pyranone ring’s electron-deficient nature may drive interactions with biological targets .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., kinases). Docking studies of analogous pyrano-pyrimidines show hydrophobic interactions with active-site residues .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate conformational changes .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the pyridin-2-ylmethyl group) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Identify through-space couplings (NOE correlations) to confirm substituent orientation. For example, NOESY cross-peaks between the 2-fluorophenyl and pyranone protons validate spatial proximity .
- Isotopic Labeling : Synthesize -labeled analogs to trace carbon connectivity in complex splitting patterns .
Q. What experimental designs elucidate the mechanism of its formation in multi-step syntheses?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps (e.g., cyclization vs. condensation) .
- Isotope Effects : Use or -labeled reagents to probe proton transfer or oxidation steps.
- Trapping Intermediates : Quench reactions at timed intervals (e.g., with TMSCl) to isolate and characterize intermediates (e.g., enamine or keto-enol tautomers) .
Safety and Handling in Research Contexts
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Spill Management : Absorb with vermiculite or silica gel, then dispose as hazardous waste (UN3286) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
